N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
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Overview
Description
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a pyrrolidine ring, and a chloropropanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropropanoylamino Intermediate: This step involves the reaction of 2-chloropropanoyl chloride with ethylenediamine to form 2-(2-chloropropanoylamino)ethylamine.
Cyclization to Form the Pyrrolidine Ring: The intermediate is then reacted with a suitable reagent, such as 2-thiophenecarboxylic acid, under cyclization conditions to form the pyrrolidine ring.
Final Coupling Reaction: The resulting intermediate is coupled with 2-thiophenecarboxylic acid chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloropropanoylamino moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropanoylamino group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(2-Chloropropanoylamino)ethyl]benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to the presence of both a thiophene ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10(15)13(19)16-6-7-17-14(20)18-8-2-4-11(18)12-5-3-9-21-12/h3,5,9-11H,2,4,6-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQHCPTRDCZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)N1CCCC1C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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